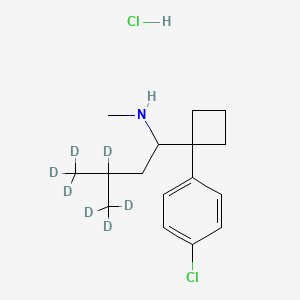

DesMethyl Sibutramine-d7 (hydrochloride)

Description

Significance of Deuterated Analogues in Quantitative Bioanalytical Research

Deuterated analogues, a specific class of SIL compounds, hold particular significance in quantitative bioanalytical research. nih.gov In these analogues, one or more hydrogen atoms are replaced by deuterium (B1214612). This substitution results in a molecule with a higher mass, which is easily distinguishable from the unlabeled analyte by a mass spectrometer, yet it generally does not alter the compound's chemical properties. acanthusresearch.com This characteristic makes deuterated compounds ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, which are workhorse techniques in drug metabolism and pharmacokinetic (DMPK) studies. acanthusresearch.comsemanticscholar.org

The use of a deuterated internal standard is considered the gold standard in bioanalysis because it co-elutes chromatographically with the analyte and experiences similar matrix effects and ionization suppression or enhancement. scispace.comnih.gov This co-behavior allows for more precise and accurate quantification compared to using structural analogues as internal standards. scispace.comnih.gov The incorporation of deuterium can also influence a drug's metabolic profile, a phenomenon known as the "kinetic isotope effect." nih.govsemanticscholar.org While this effect can sometimes be leveraged to create more stable drugs, in the context of reference standards, the labeling is strategically placed on a part of the molecule that is not metabolically active to ensure it accurately reflects the behavior of the parent analyte. acanthusresearch.comsemanticscholar.org

Context of DesMethyl Sibutramine (B127822) as a Key Metabolite in Pharmacological Studies

Sibutramine, an anti-obesity drug that has been withdrawn from many markets, is extensively metabolized in the body. wikipedia.orgdrugbank.comresearchgate.netresearchgate.net It functions as a prodrug, meaning its therapeutic effects are primarily mediated by its active metabolites. wikipedia.org Upon administration, sibutramine undergoes N-demethylation by cytochrome P450 enzymes, particularly CYP3A4, to form two major active metabolites: N-desmethylsibutramine (nor-sibutramine or M1) and N-didesmethylsibutramine (dinorsibutramine or M2). wikipedia.orgdrugbank.comnih.govwikipedia.org

Overview of Academic Research Utility of DesMethyl Sibutramine-d7 (hydrochloride)

DesMethyl Sibutramine-d7 (hydrochloride) is the deuterated analogue of desmethylsibutramine (B128398). Its primary application in academic and pharmaceutical research is as an internal standard for the quantitative determination of desmethylsibutramine in various biological samples. nih.gov The incorporation of seven deuterium atoms provides a significant mass shift, allowing for clear differentiation from the unlabeled metabolite in mass spectrometric analyses, without interfering with its chemical behavior during sample workup and analysis.

In a typical research setting, such as a pharmacokinetic study, a known amount of DesMethyl Sibutramine-d7 is spiked into subject plasma samples. nih.gov These samples are then processed and analyzed using a sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The ratio of the signal from the unlabeled desmethylsibutramine to the signal from the deuterated internal standard is used to construct a calibration curve and accurately calculate the concentration of the metabolite in the original sample. clearsynth.com This approach corrects for any potential loss of analyte during extraction or variability in instrument response, ensuring the reliability and accuracy of the resulting data. scispace.comnih.gov The use of DesMethyl Sibutramine-d7 has been integral to the development of robust and sensitive LC-MS/MS methods for the simultaneous quantification of sibutramine and its active metabolites, facilitating critical research in drug metabolism and bioequivalence. nih.gov

Data Tables

Table 1: Chemical Properties of DesMethyl Sibutramine-d7 (hydrochloride)

| Property | Value |

| Chemical Formula | C₁₆H₁₈D₇ClN |

| Molecular Weight | 272.88 g/mol |

| Form | Solid |

| Isotopic Purity | Typically ≥98% |

| Chemical Purity | Typically ≥98% |

| Storage | -20°C |

| Solubility | Soluble in Methanol (B129727), DMSO |

Table 2: Mass Spectrometry Data for Sibutramine and its Metabolites

This table presents example mass transition data used in LC-MS/MS methods for the quantification of sibutramine and its metabolites, including the use of deuterated internal standards. The m/z values represent the mass-to-charge ratio of the precursor and product ions monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Sibutramine (SB) | 280.3 | 124.9 | nih.gov |

| DesMethyl Sibutramine (DSB) | 266.3 | 125.3 | nih.gov |

| DiDesMethyl Sibutramine (DDSB) | 252.2 | 124.9 | nih.gov |

| Sibutramine-d7 (SB d7) | 287.3 | 125.2 | nih.gov |

| DesMethyl Sibutramine-d7 (DSB d7) | 273.2 | 125.0 | nih.gov |

| DiDesMethyl Sibutramine-d7 (DDSB d7) | 259.3 | 125.1 | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/i1D3,2D3,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVFHVJVFLFXPQ-ODLOEXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Incorporation of Desmethyl Sibutramine D7 Hydrochloride

Chemical Synthesis Pathways for Deuterated N-Desmethylated Sibutramine (B127822) Derivatives

The synthesis of Desmethyl Sibutramine-d7 (hydrochloride) necessitates a multi-step approach that strategically incorporates deuterium (B1214612) atoms into the isobutyl side chain of a suitable precursor. While specific proprietary synthesis details may vary, a plausible and scientifically sound synthetic route can be postulated based on established organic chemistry principles and deuteration techniques.

A key precursor for this synthesis is 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one. The synthesis of this ketone intermediate is a critical first step. The subsequent introduction of the deuterated isobutyl group and the N-methylamine moiety can be achieved through a reductive amination reaction.

One potential pathway involves the following key transformations:

Synthesis of a Deuterated Isobutyl Precursor: The synthesis would likely commence with a commercially available deuterated starting material, such as d7-isobutyraldehyde or a similarly deuterated four-carbon building block. Alternatively, a deuterated Grignard reagent, such as d7-isobutylmagnesium bromide, could be prepared from the corresponding deuterated isobutyl bromide.

Formation of the Carbon Skeleton: The deuterated isobutyl group can be introduced by reacting the appropriate deuterated nucleophile (e.g., d7-isobutylmagnesium bromide) with a suitable electrophilic precursor of the cyclobutane (B1203170) ring structure, or by utilizing d7-isobutyraldehyde in a reaction that builds the side chain.

Reductive Amination: A crucial step is the reductive amination of the ketone precursor, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one, with methylamine. To achieve the desired d7 labeling on the isobutyl group, the deuteration must be incorporated prior to this step. The reaction typically proceeds by forming an intermediate imine or enamine, which is then reduced to the final amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base of Desmethyl Sibutramine-d7 with hydrochloric acid.

A generalized reaction scheme is presented below:

Advanced Spectroscopic Characterization for Isotopic Purity and Structural Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and is indispensable for confirming the successful and specific incorporation of deuterium.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Desmethyl Sibutramine-d7, the signals corresponding to the protons on the isobutyl group would be significantly diminished or absent, confirming the high level of deuteration at these positions. The remaining proton signals, such as those on the aromatic ring, the cyclobutane ring, and the N-methyl group, would be consistent with the expected structure of Desmethyl Sibutramine.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the deuterated carbons in the isobutyl group will exhibit characteristic splitting patterns (due to C-D coupling) and may show a slight upfield shift compared to the non-deuterated analog, providing further evidence of successful labeling.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, offering direct proof of their incorporation and location within the isobutyl group.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.2-7.4 | m | Aromatic protons |

| ¹H | 1.8-2.5 | m | Cyclobutane protons |

| ¹H | 2.4-2.6 | s | N-CH₃ protons |

| ¹H | Signals for isobutyl protons | Significantly reduced or absent | |

| ¹³C | 140-145 | s | Aromatic C-Cl |

| ¹³C | 128-130 | d | Aromatic CH |

| ¹³C | 40-50 | t | Cyclobutane CH₂ |

| ¹³C | 30-35 | s | Cyclobutane quaternary C |

| ¹³C | 30-35 | q | N-CH₃ |

| ¹³C | Isobutyl carbons | Signals show C-D coupling and upfield shift | |

| ²H | 0.8-1.8 | m | Isobutyl deuterons |

| Table 1: Predicted NMR Spectroscopic Data for Desmethyl Sibutramine-d7 (hydrochloride) |

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the exact mass of the molecule and for assessing its isotopic purity and abundance.

Exact Mass Measurement: HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of Desmethyl Sibutramine-d7. The measured mass should be consistent with the theoretical exact mass calculated for the deuterated compound.

A study by Ponnuru et al. (2012) reported the use of tandem mass spectrometry for the quantification of sibutramine and its metabolites, including Desmethyl Sibutramine-d7. researchgate.netmasterorganicchemistry.com The mass transition for Desmethyl Sibutramine-d7 was identified as m/z 273.2 → 125.0. researchgate.netmasterorganicchemistry.com

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈D₇NCl |

| Theoretical Exact Mass | 272.21 g/mol (free base) |

| Mass Transition (m/z) | 273.2 → 125.0 |

| Table 2: High-Resolution Mass Spectrometry Data for Desmethyl Sibutramine-d7 |

Chromatographic Purity Assessment of Synthetic Products

Chromatographic techniques are employed to separate the synthesized Desmethyl Sibutramine-d7 from any unreacted starting materials, byproducts, or other impurities, thereby ensuring the high purity required for a reference standard.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of pharmaceutical compounds. A validated HPLC method, typically using a reversed-phase column and a suitable mobile phase, can be used to separate Desmethyl Sibutramine-d7 from potential impurities. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, particularly for volatile impurities. The compound is often derivatized to increase its volatility before analysis.

Chiral Chromatography: Since sibutramine and its metabolites are chiral, chiral HPLC methods may be employed to ensure the racemic nature of the synthesized standard or to resolve and quantify the individual enantiomers if required.

The purity of the final product is a critical parameter and is typically expected to be ≥98% for use as a reference standard.

Advanced Analytical Methodologies Utilizing Desmethyl Sibutramine D7 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a premier technique for the quantification of sibutramine (B127822) and its metabolites in complex biological samples due to its high sensitivity and specificity. nih.govresearchgate.net The use of DesMethyl Sibutramine-d7 as an internal standard is integral to these applications.

The development of robust LC-MS/MS methods is essential for studying monoamine reuptake inhibitors like sibutramine and its active metabolites, N-desmethyl sibutramine (nor-sibutramine) and N-di-desmethyl sibutramine. nih.gov DesMethyl Sibutramine-d7 is employed as an internal standard (IS) to ensure the accurate quantification of N-desmethyl sibutramine in various biological matrices, particularly human plasma. nih.govresearchgate.net Validated methods demonstrate high precision and accuracy over a specified concentration range, making them suitable for pharmacokinetic and bioequivalence studies. nih.gov For instance, one validated method established a linear concentration range of 10.0–10,000.0 pg/mL for sibutramine and its two key metabolites. nih.govresearchgate.net The use of a deuterated internal standard like DesMethyl Sibutramine-d7 is crucial for compensating for analyte loss during sample preparation and for variations in instrument response. nih.gov

Effective chromatographic separation is critical for resolving the analytes of interest from endogenous matrix components. Optimization involves the careful selection of both the stationary phase (analytical column) and the mobile phase. researchgate.net For the analysis of sibutramine and its metabolites, reversed-phase columns are commonly employed. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer like ammonium (B1175870) formate (B1220265) or formic acid solution, often run in a gradient or isocratic mode to achieve optimal separation. nih.govresearchgate.net The column temperature is also controlled to ensure reproducible retention times. researchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) nih.govresearchgate.net | Spherisorb C8 reversed-phase column researchgate.net |

| Mobile Phase | 5 mM ammonium formate : acetonitrile (10:90, v/v) nih.govresearchgate.net | Acetonitrile and 0.2% formic acid with 20mM ammonium acetate (B1210297) (gradient mode) researchgate.net |

| Flow Rate | 0.4 mL/min scirp.org | 1.0 mL/min researchgate.net |

| Column Temperature | 40°C researchgate.net | Ambient nih.gov |

For detection, tandem mass spectrometry with electrospray ionization (ESI) is the preferred method. nih.govscirp.org Analyses are typically conducted in the positive ion mode, where the analytes are protonated to form [M+H]⁺ ions. scirp.org Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, allowing for the specific detection and quantification of each analyte and its corresponding internal standard. nih.govresearchgate.net This involves monitoring a specific precursor ion to product ion transition for each compound. The mass transition for DesMethyl Sibutramine-d7 is distinct from that of the non-deuterated metabolite, allowing for their simultaneous measurement. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| N-desmethyl sibutramine (DSB) | 266.3 | 125.3 | nih.gov |

| N-desmethyl sibutramine-d7 (DSB d7) | 273.2 | 125.0 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) in Analytical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analytical profiling of sibutramine metabolites in biological samples, such as urine. nih.gov A key difference from LC-MS is that GC-MS often requires the chemical derivatization of analytes to increase their volatility and thermal stability for gas-phase separation. nih.gov For sibutramine metabolites, this can involve derivatization to form methyl or trimethylsilyl (B98337) derivatives. nih.gov

Following derivatization, the samples are analyzed by GC-MS, where the fragmentation patterns of the metabolites are studied using electron ionization (EI) mode. nih.gov This allows for the identification of various metabolites, including mono-desmethylsibutramine and bi-desmethylsibutramine. nih.gov GC-MS methods can be highly sensitive, with the ability to detect metabolites in the ng/mL range, satisfying performance limits required in fields like anti-doping analysis. nih.gov While not explicitly detailing the use of DesMethyl Sibutramine-d7, the principles of using a stable isotope-labeled internal standard apply equally to GC-MS to ensure accurate quantification by correcting for variability in the derivatization and injection steps.

Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is crucial to remove interferences from complex biological matrices like plasma and urine, thereby improving the accuracy and sensitivity of the analytical method. nih.govnih.gov

Liquid-liquid extraction (LLE) is a widely used technique for the extraction of sibutramine, its metabolites, and their deuterated internal standards from plasma samples. nih.govresearchgate.net The protocol involves the addition of an organic solvent, which is immiscible with the aqueous plasma, to selectively partition the analytes into the organic phase. nih.gov The choice of solvent is critical for achieving high extraction efficiency. nih.gov Following extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. nih.govnih.gov

| Step | Procedure | Reference |

|---|---|---|

| 1. Sample Aliquot | 100 µL of plasma sample. | nih.gov |

| 2. Internal Standard Addition | Add 50 µL of internal standard solution (containing DesMethyl Sibutramine-d7). | nih.gov |

| 3. Buffering | Add 100 µL of 10 mM KH₂PO₄ solution. | nih.gov |

| 4. Extraction | Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes. | nih.gov |

| 5. Centrifugation | Centrifuge at 4000 rpm for 10 minutes. | nih.gov |

| 6. Evaporation & Reconstitution | Transfer supernatant, evaporate under nitrogen gas at 40°C, and reconstitute residue in mobile phase. | nih.gov |

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration of analytes from complex matrices like plasma or urine prior to chromatographic analysis. In the analysis of sibutramine metabolites, SPE is employed to isolate the target compounds from endogenous interferences that could suppress or enhance the signal in the mass spectrometer. nih.gov The process involves passing the liquid sample through a solid sorbent cartridge, which retains the analytes. Interfering components are washed away, and the purified analytes are then eluted with a suitable solvent.

Micro-Extraction Techniques and Matrix Interference Mitigation

Miniaturized extraction techniques offer advantages such as reduced solvent consumption and sample volume. A micro-liquid-solid extraction (micro-LSE) technique has been successfully applied for the analysis of sibutramine in capsule contents, demonstrating the adaptability of extraction methods to smaller scales. spectroscopyonline.com

A primary challenge in bioanalytical chemistry, especially when using LC-MS/MS, is the "matrix effect." This phenomenon, caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine), can interfere with the ionization of the target analyte, leading to signal suppression or enhancement and compromising quantitative accuracy. nih.govresearchgate.netmyadlm.org The use of a stable isotope-labeled internal standard, such as DesMethyl Sibutramine-d7, is the preferred strategy to mitigate matrix effects. researchgate.net Because the SIL-IS is structurally and chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect is normalized, ensuring robust and accurate quantification. nih.govmyadlm.org

However, it is noted that even deuterated standards may not perfectly correct for matrix effects in all cases, a phenomenon known as "differential matrix effects." myadlm.org This can sometimes occur due to slight retention time differences between the analyte and the deuterated standard, known as the deuterium (B1214612) isotope effect. Therefore, a thorough evaluation of matrix effects using multiple lots of the biological matrix is a critical step in method validation. nih.govresearchgate.net Studies have assessed this by comparing the response of the analyte in post-extraction spiked samples with its response in a clean solution, with an acceptable precision (%CV) of ≤15%. nih.govresearchgate.net

Rigorous Analytical Method Validation and Quality Control

For any quantitative method to be considered reliable, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. This validation, often following guidelines from bodies like the ICH, assesses several key performance characteristics. mdpi.comrsc.org DesMethyl Sibutramine-d7 plays an integral role in this process for methods quantifying its non-labeled analogue.

Specificity and Selectivity in Isotope Dilution Assays

Specificity and selectivity refer to the ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. myfoodresearch.com In LC-MS/MS assays, high selectivity is achieved through a combination of chromatographic separation and the specificity of mass detection. nih.gov By using Multiple Reaction Monitoring (MRM), a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. tiikmpublishing.com The mass transitions for Desmethyl Sibutramine (DSB) and its deuterated internal standard (DesMethyl Sibutramine-d7) are monitored at m/z 266.3→125.3 and 273.3→132.0, respectively. researchgate.net

Validation of selectivity involves analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and its IS. nih.govmyfoodresearch.com Acceptance criteria are typically established; for instance, the interference peak in a blank sample should not be more than 20% of the peak area of the Lower Limit of Quantification (LLOQ) for the analyte, and not more than 5% for the internal standard. nih.govresearchgate.net

Assessment of Linearity and Calibration Range for Quantitative Accuracy

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. mdpi.com A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (e.g., DSB/DSB-d7) against a series of known analyte concentrations. nih.gov The range of concentrations over which this relationship is linear, accurate, and precise is the calibration range. This range must encompass the expected concentrations in the study samples. The linearity is typically evaluated using a linear regression model, and a correlation coefficient (r²) greater than 0.99 is generally required to demonstrate a strong linear relationship. nih.govresearchgate.netresearchgate.net

The table below summarizes the linearity and calibration ranges reported in various studies for the quantification of sibutramine and its metabolites using deuterated internal standards.

| Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Source |

| SB, DSB, DDSB | 10.0–10,000.0 pg/mL | > 0.9997 | nih.gov |

| SB, M1, M2 | 0.05–20 ng/mL | Not specified | nih.gov |

| Sibutramine | 0.3 to 30 μg/mL | Not specified | mdpi.com |

| M1, M2 | M1: 0.1-8.0 ng/mL; M2: 0.2-16.0 ng/mL | > 0.9990 | nih.gov |

| M1, M2 | M1: 0.1-1.0 µg/mL; M2: 0.15-1.8 µg/mL | Not specified | nih.gov |

SB: Sibutramine; DSB/M1: Desmethyl Sibutramine; DDSB/M2: Di-desmethyl Sibutramine

Evaluation of Precision and Accuracy in Method Performance

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). researchgate.net Accuracy refers to the closeness of the mean test result to the true value, often expressed as the percentage of recovery or relative error (%RE). researchgate.netresearchgate.net Both are assessed at two levels:

Intra-day (or within-run) precision and accuracy: Assessed by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, high) on the same day. nih.gov

Inter-day (or between-run) precision and accuracy: Assessed by analyzing the QC samples on different days to determine the method's reproducibility over time. nih.gov

For bioanalytical methods, the precision (%CV) should generally not exceed 15% (20% at the LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ). nih.govresearchgate.net

The following table presents precision and accuracy data for Desmethyl Sibutramine (DSB/M1) from studies utilizing a deuterated internal standard.

| Parameter | Concentration Levels | Precision (%CV) | Accuracy (%) | Source |

| Within-Run | 30.0, 3500.0, 8000.0 pg/mL | 1.6–3.4% | 97.1–98.7% | nih.gov |

| Between-Run | 30.0, 3500.0, 8000.0 pg/mL | 1.2–3.2% | 99.3–99.8% | nih.gov |

| Intra-day | Low, Medium, High | 5.5–10.6% | Not specified | nih.gov |

| Inter-day | Low, Medium, High | 15.0–22.8% | Not specified | nih.gov |

| Intra- & Inter-assay | LLOQ (0.1 ng/mL) | < 10.0% | Not specified | nih.gov |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. nih.govmdpi.com

LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netmdpi.com The LOQ is often the lowest point on the calibration curve and is frequently established at a S/N ratio of 10:1. researchgate.net

These limits are crucial for applications requiring high sensitivity, such as pharmacokinetic studies where metabolite concentrations can be very low. nih.gov The use of advanced instrumentation like LC-MS/MS allows for very low detection and quantification limits. tiikmpublishing.com

Reported LOD and LOQ values for sibutramine and its metabolites vary depending on the analytical technique and matrix.

| Method | Analyte | LOD | LOQ | Source |

| LC-MS/MS | DSB | 3.5 fg | 10.0 pg/mL | nih.gov |

| LC-MS/MS | Sibutramine, M1, M2 | Not specified | 0.05 ng/mL | nih.gov |

| GC-MS | Sibutramine | 0.181 μg/mL | 0.5488 μg/mL | mdpi.com |

| LC-MS/MS | Sibutramine Metabolites | 6-40 ng/mL | Not specified | nih.gov |

| HPLC | Sibutramine HCl | 0.666 mg L⁻¹ | 2.018 mg L⁻¹ | rsc.org |

| TLC-Densitometry | Sibutramine HCl | 217.5 ng/spot | 724.9 ng/spot | researchgate.net |

Analytical Stability Considerations in Sample Handling and Storage

The reliability and accuracy of analytical methods heavily depend on the stability of the analyte and its internal standards throughout the sample handling and storage process. For quantitative bioanalysis, it is crucial to establish that the concentration of the target compound, in this case, DesMethyl Sibutramine-d7 (hydrochloride), does not significantly change from the time of sample collection to the final analysis. This section details the stability of DesMethyl Sibutramine-d7 (hydrochloride) under various conditions, which is critical for its use as an internal standard in advanced analytical methodologies.

Deuterated standards, such as DesMethyl Sibutramine-d7 (hydrochloride), are generally presumed to exhibit stability profiles that are very similar to their non-deuterated counterparts. nih.gov This is because the inclusion of deuterium atoms typically does not alter the chemical properties of the molecule in a way that would affect its degradation pathways. nih.gov Therefore, comprehensive stability data for the non-deuterated form, N-desmethyl sibutramine (DSB), can provide a strong indication of the stability of its deuterated analog.

One of the key studies in this area involved the quantification of sibutramine and its metabolites, including N-desmethyl sibutramine, in human plasma using LC-ESI-MS/MS. nih.gov This study also utilized DesMethyl Sibutramine-d7 as an internal standard and conducted thorough stability assessments.

Stock Solution Stability

The integrity of stock solutions is the foundation of accurate quantification in any analytical method. A study demonstrated that stock solutions of DesMethyl Sibutramine-d7 (DSB d7) in methanol (B129727) are stable for a significant period. nih.gov When stored in a refrigerator at 2–8 °C, the stock solutions showed minimal change over 26 days. nih.gov The observed change in concentration was between -0.02% and 0.03%, indicating a high degree of stability under these storage conditions. nih.gov

Stability in Biological Matrix

The stability of an analyte within the biological matrix (e.g., plasma) is a critical parameter that must be evaluated under conditions that mimic sample handling and storage in a laboratory setting. This includes assessing stability at room temperature (bench-top stability), after multiple freeze-thaw cycles, and during long-term storage.

A comprehensive bioanalytical method validation for sibutramine and its metabolites provided detailed stability data for N-desmethyl sibutramine in human plasma. nih.gov Given the chemical similarity, these findings are highly indicative of the stability of DesMethyl Sibutramine-d7. The precision, measured as the coefficient of variation (CV), for all stability studies was reported to be less than 5%. nih.govresearchgate.net

Bench-Top Stability: Samples left at room temperature on a laboratory bench can be subject to degradation. The stability of N-desmethyl sibutramine in human plasma was confirmed for at least 72 hours at room temperature. nih.gov

Freeze-Thaw Stability: Biological samples are often subjected to multiple freeze-thaw cycles. It was found that three freeze-thaw cycles of plasma samples spiked with N-desmethyl sibutramine did not adversely affect its stability. nih.gov

Autosampler Stability: The stability of processed samples in an autosampler is also a key consideration. N-desmethyl sibutramine was found to be stable in the autosampler for at least 78 hours. nih.gov

Long-Term Stability: For studies where samples need to be stored for extended periods, long-term stability is a crucial factor. Research has shown that N-desmethyl sibutramine is stable in plasma for up to 71 days when stored at -30 °C. nih.gov Another source suggests that for long-term storage of the solid compound, temperatures of -80°C are suitable for up to 6 months, and -20°C for up to 1 month. researchgate.net

The following interactive data tables summarize the stability findings for N-desmethyl sibutramine, which, as previously mentioned, serves as a reliable indicator for the stability of DesMethyl Sibutramine-d7 (hydrochloride).

Table 1: Stability of N-desmethyl sibutramine under Various Conditions

| Stability Parameter | Matrix | Storage Condition | Duration | Stability Outcome |

|---|---|---|---|---|

| Stock Solution Stability | Methanol | 2–8 °C | 26 days | Stable (Change between -0.02% and 0.03%) nih.gov |

| Bench-Top Stability | Human Plasma | Room Temperature | 72 hours | Stable (CV < 5%) nih.gov |

| Freeze-Thaw Stability | Human Plasma | -30 °C | 3 cycles | Stable (CV < 5%) nih.gov |

| Autosampler Stability | Processed Extract | Not Specified | 78 hours | Stable (CV < 5%) nih.gov |

| Long-Term Stability | Human Plasma | -30 °C | 71 days | Stable (CV < 5%) nih.gov |

| Long-Term Storage (Solid) | Solid Form | -20 °C | 1 month | Recommended researchgate.net |

Table 2: Detailed Long-Term Stability of N-desmethyl sibutramine in Human Plasma at -30 °C

| Analyte Concentration | Initial Concentration (ng/mL) | Concentration after 71 days (ng/mL) | Accuracy (%) | Precision (CV, %) |

|---|---|---|---|---|

| Low Quality Control | Data not explicitly provided for d7 | Data not explicitly provided for d7 | >95% (inferred) | <5% nih.gov |

Note: While the study confirms the stability of DesMethyl Sibutramine-d7, the detailed quantitative data in Table 2 is for the non-deuterated analogue, N-desmethyl sibutramine. This data is presented as a strong surrogate for the stability of the deuterated compound.

In addition to temperature and time, exposure to light can also be a factor in the degradation of pharmaceutical compounds. Studies on sibutramine hydrochloride have indicated that light is a significant stress condition that can contribute to its degradation. aptochem.com Therefore, it is best practice to protect solutions containing DesMethyl Sibutramine-d7 (hydrochloride) from light.

Applications of Desmethyl Sibutramine D7 Hydrochloride in Pharmaceutical and Forensic Science Research

Role as an Internal Standard in Quantitative Bioanalysis

In the field of quantitative bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accuracy and precision. aptochem.comclearsynth.com DesMethyl Sibutramine-d7 (hydrochloride) is ideally suited for this role in the quantification of N-desmethyl sibutramine (B127822) in complex biological matrices such as plasma and urine. nih.gov

Analytical procedures, from sample extraction to chromatographic separation and ionization, are subject to variability that can affect analytical accuracy. scioninstruments.com One of the most significant challenges in LC-MS/MS analysis of biological samples is the "matrix effect," where co-eluting endogenous components can either suppress or enhance the ionization of the target analyte, leading to erroneous quantification. scioninstruments.comnih.gov

DesMethyl Sibutramine-d7 is the ideal internal standard because it is chemically almost identical to the analyte, N-desmethyl sibutramine. aptochem.comscioninstruments.com This means it exhibits nearly the same behavior during sample preparation, has the same chromatographic retention time, and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. aptochem.comtexilajournal.com By adding a known quantity of DesMethyl Sibutramine-d7 to the sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is measured. This ratio remains constant even if sample loss occurs during extraction or if ionization efficiency fluctuates, thus effectively compensating for these variations and ensuring more reliable results. clearsynth.comscioninstruments.com

High-throughput screening requires methods that are not only fast but also exceptionally robust and reproducible. aptochem.com The use of a deuterated internal standard like DesMethyl Sibutramine-d7 is essential for minimizing imprecision and ensuring consistent data across large batches of samples. aptochem.comtexilajournal.com By correcting for inter-sample variations in matrix effects and extraction efficiency, it significantly improves the reproducibility of the assay. nih.gov

Research on other drugs has demonstrated the superior performance of deuterated internal standards. For instance, a study quantifying sirolimus found that using a deuterium-labeled internal standard resulted in consistently lower coefficients of variation (CV) compared to a non-isotopic structural analog, highlighting its ability to minimize analytical interpatient variation. nih.gov This enhancement in precision is critical for the validation of bioanalytical methods according to regulatory guidelines and for the reliability of data in clinical and forensic investigations. nih.govtexilajournal.com

Table 1: Impact of Deuterated Internal Standard on Assay Precision This table illustrates the typical improvement in assay precision when a stable isotope-labeled internal standard (IS) is used, based on findings from a study on a similar compound. nih.gov

| Internal Standard Type | Analyte Concentration | Inter-patient Assay Imprecision (CV%) |

|---|---|---|

| Structural Analog IS | Low | 9.7% |

| Structural Analog IS | High | 7.6% |

| Deuterated IS | Low | 5.7% |

| Deuterated IS | High | 2.7% |

Application in Pre-clinical Drug Metabolism Studies

DesMethyl Sibutramine-d7 is also an invaluable tool in pre-clinical research aimed at understanding how the parent drug, sibutramine, is processed in the body. These studies are fundamental for predicting a drug's efficacy and potential for drug-drug interactions.

The biotransformation of sibutramine is complex, involving multiple metabolic pathways. nih.govnih.gov In vitro systems that mimic human physiology, such as human liver microsomes (HLMs) and primary cultures of hepatocytes, are routinely used to identify potential metabolites. nih.govnih.gov Sibutramine is metabolized primarily into two active metabolites, mono-desmethyl sibutramine (M1, or N-desmethyl sibutramine) and di-desmethyl sibutramine (M2). nih.govnih.gov

In these experiments, DesMethyl Sibutramine-d7 is used as a reference material to confirm the identity and to accurately quantify the formation of the M1 metabolite. Researchers incubate the parent drug with liver microsomes or hepatocytes and then use LC-MS/MS to analyze the resulting mixture. nih.govnih.gov The known retention time and mass fragmentation pattern of DesMethyl Sibutramine-d7 allow for unambiguous identification and precise measurement of the newly formed M1 metabolite. Studies have identified numerous metabolites formed through processes like demethylation, hydroxylation, and glucuronidation in systems such as rat hepatocytes. nih.gov

Table 2: In Vitro Systems for Sibutramine Metabolism Studies

| In Vitro System | Observed Metabolic Transformations | Key Metabolites Identified | Citations |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | N-demethylation | Mono-desmethyl sibutramine (M1), Di-desmethyl sibutramine (M2) | nih.gov |

| Primary Rat Hepatocytes | Demethylation, Hydroxylation, Glucuronidation, Dehydrogenation | 19 distinct metabolites and isomers, including M1 and M2 | nih.gov |

The metabolism of most drugs, including sibutramine, is mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com Identifying the specific CYP isozymes responsible for a drug's metabolism is a critical step in drug development. Research has shown that the N-demethylation of sibutramine to form M1 (desmethyl sibutramine) and the subsequent demethylation of M1 to M2 are primarily catalyzed by the enzyme CYP2B6. nih.gov

While CYP2B6 is the main enzyme, other isoforms like CYP2C19 and CYP3A4 may play a minor role at higher substrate concentrations. nih.gov In studies designed to determine these enzymatic pathways and their kinetics, DesMethyl Sibutramine-d7 serves as an indispensable internal standard. It allows for the precise quantification of the M1 metabolite formed over time, which is necessary to calculate key kinetic parameters (Kₘ and Vₘₐₓ) for the enzymatic reaction. This information is vital for predicting potential drug interactions, as other drugs that inhibit or induce CYP2B6 could alter the plasma concentrations of sibutramine's active metabolites. nih.gov

Table 3: Cytochrome P450 Isozymes in the Metabolism of Sibutramine to Desmethyl Sibutramine (M1)

| P450 Isozyme | Role in M1 Formation | Study Finding | Citation |

|---|---|---|---|

| CYP2B6 | Primary Catalyst | Formation of M1 was strongly correlated with CYP2B6 activity and significantly inhibited by CYP2B6 inhibitors. | nih.gov |

| CYP2C19 | Minor Contributor | Catalyzed M1 formation to a lesser extent, likely not clinically significant at normal concentrations. | nih.gov |

| CYP3A4 / 3A5 | Minor Contributor | Catalyzed M1 formation to a lesser extent, likely not clinically significant at normal concentrations. | nih.gov |

Before a drug is tested in humans, its metabolism is studied in various animal models. However, metabolic pathways can differ significantly between species. nih.gov For example, studies have characterized the metabolic profile of sibutramine in rats by analyzing urine and using in vitro systems like rat hepatocytes. nih.govresearchgate.net These studies identify the major metabolites present in that particular species.

By using DesMethyl Sibutramine-d7 as an internal standard, researchers can develop validated quantitative assays to measure the concentrations of the M1 metabolite in the plasma and tissues of different animal species following administration of the parent drug. Comparing these metabolic profiles—for instance, between rats, dogs, and primates—helps scientists understand how well the animal models predict human metabolism. This comparative data is crucial for the correct interpretation of toxicology studies and for selecting the most appropriate animal model for further pre-clinical development.

Forensic Analytical Applications

In the realm of forensic science, the illegal adulteration of products, particularly dietary supplements, with undeclared pharmaceutical ingredients is a significant public health concern. nih.govraps.org Sibutramine and its analogs are frequently found in so-called "natural" weight-loss products. mdpi.commdpi.com DesMethyl Sibutramine-d7 (hydrochloride) plays a pivotal role in the analytical methods developed to combat this issue.

The use of DesMethyl Sibutramine-d7 (hydrochloride) as an internal standard is fundamental for the accurate detection and quantification of sibutramine and its metabolites in complex matrices like herbal dietary supplements. nih.govresearchgate.net Analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred techniques for this purpose due to their high sensitivity and specificity. researchgate.netmdpi.com

When analyzing a sample, a known amount of the deuterated standard is added at the beginning of the sample preparation process. amerigoscientific.com Because the SIL standard has virtually identical physicochemical properties to the analyte (the non-labeled desmethylsibutramine), it experiences similar losses during extraction and variations in ionization efficiency in the mass spectrometer. sigmaaldrich.com By comparing the detector response of the analyte to that of the known quantity of the internal standard, analysts can calculate the analyte's concentration with high precision and accuracy, effectively compensating for matrix effects that can suppress or enhance the analytical signal. amerigoscientific.com

Numerous studies have documented the widespread adulteration of weight-loss supplements. For instance, analyses have found sibutramine in concentrations ranging from micrograms to tens of milligrams per dose, amounts that can pose significant health risks. mdpi.comnih.gov The development of robust analytical methods, validated using SIL standards like DesMethyl Sibutramine-d7, is crucial for regulatory agencies to identify and take action against these tainted products. spectroscopyonline.comnih.govnih.gov

Table 1: Research Findings on Sibutramine Adulteration using Mass Spectrometry

| Analytical Method | Sample Type | Key Findings | Reference |

| LC-MS/MS | Dietary Supplements | Detected sibutramine in 15.3% of 137 tested weight loss supplements. | nih.gov |

| GC-MS | Dietary Supplements | Found sibutramine in 6 out of 50 analyzed supplements, with concentrations from 16.59 to 14,854.94 µg per capsule. | mdpi.com |

| HPTLC-UV Densitometry | Herbal Supplements | Screened 52 supplements and found half were adulterated with sibutramine, with amounts up to 35 mg per capsule. | nih.gov |

| UPLC-ESI-TOF/MS | Slimming Functional Food | Identified a previously unknown sibutramine analogue, chloro-sibutramine, in a dietary supplement. | nih.gov |

| LC-MS/MS | Human Plasma | Developed a method to quantify sibutramine and its metabolites (DSB and DDSB) using their respective deuterated standards (SB d7, DSB d7, DDSB d7). | nih.gov |

Beyond simple detection, DesMethyl Sibutramine-d7 (hydrochloride) is instrumental in the impurity profiling of seized materials. Impurity profiling involves the identification and quantification of minor components, including manufacturing by-products, degradation products, and related analogues, in a drug sample. nih.gov This chemical fingerprint can be used by law enforcement and regulatory bodies to link different seizures to a common manufacturing source, track distribution networks, and verify the authenticity of a product.

In this context, the SIL standard ensures that the quantification of not only the primary adulterant but also its related impurities is accurate. This is critical because the impurity profile is often unique to a specific synthesis route or batch. For example, the presence of specific analogues, such as chloro-sibutramine, can point to a particular clandestine laboratory. nih.govresearchgate.net By providing a stable reference point in complex chromatographic analyses, DesMethyl Sibutramine-d7 (hydrochloride) enhances the reliability of these forensic intelligence-gathering efforts. nih.gov

Pharmacological Investigations of N Desmethyl Sibutramine Implications for Its Deuterated Analogue in Research

Mechanism of Action: Monoamine Neurotransmitter Reuptake Inhibition

N-desmethyl sibutramine (B127822) functions as a monoamine reuptake inhibitor, primarily targeting the norepinephrine (B1679862) and serotonin (B10506) transporters, and to a lesser extent, the dopamine (B1211576) transporter. fda.govnih.gov This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to be the mechanism behind its pharmacological effects.

N-desmethyl sibutramine is a potent inhibitor of the norepinephrine transporter (NET). nih.govmedchemexpress.com By blocking NET, it prevents the reuptake of norepinephrine from the synaptic cleft, thereby enhancing noradrenergic neurotransmission. nih.gov This action is thought to contribute to effects such as increased energy expenditure through the activation of the sympathetic nervous system. nih.gov In vitro studies on human brain tissue have demonstrated the high potency of N-desmethyl sibutramine for NET. fda.gov

In addition to its effects on NET, N-desmethyl sibutramine is also a potent inhibitor of the serotonin transporter (SERT). nih.govmedchemexpress.com This inhibition increases the availability of serotonin in the synapse, modulating serotonergic pathways. The dual inhibition of both NET and SERT is a key feature of its pharmacological profile and is considered essential for its efficacy in appetite suppression. fda.govnih.gov

Compared to its potent inhibition of NET and SERT, N-desmethyl sibutramine is a considerably weaker inhibitor of the dopamine transporter (DAT). fda.govnih.gov In vitro studies using human brain tissue have shown that its potency for DAT is approximately three times lower than for NET and SERT. fda.gov This results in a more modest effect on dopamine levels compared to norepinephrine and serotonin. fda.gov

In Vitro Monoamine Reuptake Inhibition Potency (Ki; nM) in Human Brain

| Compound | Norepinephrine (NET) | Serotonin (SERT) | Dopamine (DAT) |

|---|---|---|---|

| Sibutramine | 5451 | 298 | 943 |

| N-Desmethyl sibutramine (M1) | 20 | 15 | 49 |

| N-Didesmethyl sibutramine (M2) | 15 | 20 | 45 |

Data sourced from FDA label for Meridia. fda.gov

In Vitro Receptor Binding and Functional Assays

While the primary mechanism of N-desmethyl sibutramine is monoamine reuptake inhibition, its affinity for various postsynaptic receptors has also been investigated to understand its full pharmacological profile and potential off-target effects.

Receptor binding profile studies have shown that N-desmethyl sibutramine has a low affinity for several serotonin receptor subtypes. fda.gov These include 5-HT₁, 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, and 5-HT₂C receptors. fda.gov This low affinity indicates that the direct interaction with these postsynaptic serotonin receptors is not a primary component of its mechanism of action. fda.gov Studies investigating the effects of sibutramine on feeding behavior have also suggested that its mechanism does not heavily rely on direct engagement with 5-HT₁ₑ receptors. nih.gov

Similar to its low affinity for serotonin receptors, N-desmethyl sibutramine exhibits low affinity for α₁-, α₂-, and β-adrenoceptors. fda.gov However, its potent inhibition of norepinephrine reuptake can indirectly lead to the activation of these receptors by increasing synaptic norepinephrine levels. nih.gov This indirect activation, particularly of β-adrenoceptors, is believed to contribute to some of the compound's physiological effects. For instance, the thermogenic effects of sibutramine and its metabolites are thought to be mediated by the central activation of the sympathetic nervous system, leading to the stimulation of β₃-adrenoceptors in brown adipose tissue. nih.gov Furthermore, the potent inhibition of norepinephrine reuptake by the active metabolites is likely a contributing factor to the observed down-regulation of cortical β-adrenoceptors. nih.gov

Receptor Binding Affinity of N-Desmethyl sibutramine (M1)

| Receptor Family | Receptor Subtypes | Affinity |

|---|---|---|

| Serotonin | 5-HT₁, 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂C | Low fda.gov |

Compound Reference Table

| Compound Name | Other Names/Abbreviations |

|---|---|

| Desmethyl Sibutramine-d7 (hydrochloride) | N-Desmethylsibutramine-d7 HCl |

| N-Desmethyl Sibutramine | Norsibutramine, BTS-54354, M1 |

| N-Didesmethyl Sibutramine | BTS-54505, M2 |

| Sibutramine | BTS 54524 |

| Norepinephrine | Noradrenaline, NE |

| Serotonin | 5-Hydroxytryptamine, 5-HT |

Pre-clinical Pharmacodynamics in Animal Models

Pre-clinical studies in animal models have been instrumental in characterizing the pharmacological profile of N-desmethylsibutramine. These investigations have focused on its neurochemical effects, its influence on neurotransmitter systems, and the resulting behavioral and physiological responses.

N-desmethylsibutramine exerts its primary neurochemical effect by inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT), and to a lesser extent, dopamine (DA), at the synaptic cleft. semanticscholar.org This inhibition leads to an increase in the extracellular concentrations of these monoamine neurotransmitters in various brain regions. nih.gov

In vitro studies have quantified the inhibitory potency of N-desmethylsibutramine at the respective monoamine transporters. These findings indicate that N-desmethylsibutramine and its further metabolite, N,N-didesmethylsibutramine, are considerably more potent than the parent compound, sibutramine, at inhibiting the reuptake of norepinephrine, serotonin, and dopamine. nih.gov The enantiomers of N-desmethylsibutramine have been shown to have different potencies, with the (R)-enantiomer generally exhibiting stronger effects. nih.gov

| Compound | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) |

|---|---|---|---|

| Desmethylsibutramine (B128398) | 20 | 15 | 49 |

| (R)-Desmethylsibutramine | 4 | 44 | 12 |

| (S)-Desmethylsibutramine | 870 | 9,200 | 180 |

Data sourced from Glick et al. (2000) and presented in a composite format from Wikipedia's compilation. wikipedia.orgnih.gov

Studies using microdialysis in rats have demonstrated that administration of sibutramine, which is metabolized to N-desmethylsibutramine, leads to a significant and sustained increase in extracellular noradrenaline concentrations in the frontal cortex and hypothalamus. nih.gov The increase in the hypothalamus was observed to be more rapid but shorter-lived compared to the frontal cortex. nih.gov These neurochemical changes in key brain areas involved in the regulation of energy balance are believed to underlie the compound's effects on appetite and energy expenditure.

N-desmethylsibutramine's mechanism of action is distinguished by its function as a reuptake inhibitor rather than a releasing agent for monoamines. drugbank.com This is a critical distinction from other classes of appetite suppressants, such as amphetamine-like drugs, which stimulate the release of neurotransmitters and can lead to their depletion. nih.gov By blocking the serotonin and norepinephrine transporters, N-desmethylsibutramine prolongs the presence of these neurotransmitters in the synapse, thereby enhancing their signaling. researchgate.net

The increased synaptic availability of norepinephrine and serotonin influences the activity of various neuropeptide systems involved in energy homeostasis. In animal models, sibutramine treatment has been shown to increase the expression of anorexigenic neuropeptides like pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) in the hypothalamus. semanticscholar.org Conversely, it can inhibit the activity of orexigenic neuropeptides such as neuropeptide Y (NPY). nih.govsemanticscholar.org However, one study in dietary-obese rats found that the hypophagic effects of sibutramine were not mediated by the inhibition of NPY neurons in the arcuate nucleus. nih.gov

The neurochemical and neurotransmitter modulation effects of N-desmethylsibutramine translate into observable behavioral and physiological changes in rodent models, primarily impacting food intake and energy expenditure.

Food Intake Modulation: Studies in rats have consistently demonstrated that N-desmethylsibutramine and its parent compound, sibutramine, lead to a dose-dependent reduction in food intake. nih.govnih.gov The anorectic effects of the (R)-enantiomer of N-desmethylsibutramine have been reported to be significantly greater than those of the (S)-enantiomer and racemic sibutramine. nih.gov In a two-year toxicology study, sibutramine administration resulted in a dose-dependent decrease in food intake in rats. nih.govusuhs.edu

| Parameter | Animal Model | Compound | Dose | Observed Effect | Source |

|---|---|---|---|---|---|

| Food Intake | Rat | (R)-Desmethylsibutramine | 2.5-10 mg/kg, i.p. | Significant decrease in food intake, greater than (S)-enantiomer and sibutramine. | nih.gov |

| Food Intake | Rat | Sibutramine | Dose-dependent | Dose-dependent reduction in food intake over a two-year period. | nih.govusuhs.edu |

| Energy Expenditure (Oxygen Consumption) | Rat | N-desmethylsibutramine | 10 mg/kg | Up to 30% increase in VO2 sustained for at least 6 hours. | nih.gov |

| Body Temperature | Rat | N-desmethylsibutramine | 10 mg/kg | Significant increase of 0.5-1.0°C. | nih.gov |

| Body Weight | Dietary-obese Rat | Sibutramine | Not specified | Corrected increased body weight. | nih.gov |

These pre-clinical findings in animal models highlight the dual mechanism of action of N-desmethylsibutramine, involving both a reduction in energy intake and an increase in energy expenditure. This pharmacological profile underscores its effectiveness in promoting weight loss and provides a strong rationale for the use of its deuterated analog, Desmethyl Sibutramine-d7 (hydrochloride), in metabolic and pharmacokinetic research to further investigate these effects with greater analytical precision.

Challenges and Future Perspectives in Research on Desmethyl Sibutramine D7 Hydrochloride

Development of Next-Generation Analytical Techniques for Enhanced Sensitivity and Throughput

A significant challenge in the analysis of sibutramine (B127822) and its metabolites is the low concentrations typically found in biological samples. Research has focused on developing highly sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify these compounds. For instance, an LC-MS/MS method has been validated for the quantification of sibutramine and its two main metabolites, N-desmethylsibutramine (DSB) and N-didesmethylsibutramine (DDSB), in human plasma. nih.gov

This method demonstrated a linear concentration range of 10.0–10,000.0 pg/mL for all three analytes, showcasing the need for high sensitivity. nih.gov In such methods, DesMethyl Sibutramine-d7 (hydrochloride) serves as an ideal internal standard. Because it has nearly identical chemical and physical properties to the unlabeled metabolite, it behaves similarly during sample extraction and chromatographic separation. However, its increased mass due to the seven deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. This ensures precise and accurate quantification by correcting for any analyte loss during sample processing.

Future developments will likely focus on further enhancing the sensitivity and throughput of these analytical methods. Innovations in mass spectrometry instrumentation, such as more efficient ionization sources and detectors, could push the limits of detection even lower. Additionally, advancements in automated sample preparation and ultra-high-performance liquid chromatography (UHPLC) can significantly increase the speed of analysis, allowing for larger-scale studies.

| Parameter | Detail |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analytes Measured | Sibutramine (SB), N-desmethylsibutramine (DSB), N-didesmethylsibutramine (DDSB) |

| Internal Standard | A stable isotope-labeled version such as DesMethyl Sibutramine-d7 |

| Linearity Range | 10.0–10,000.0 pg/mL |

| Instrumentation | Zorbax SB-C18 analytical column |

| Detection Mode | Multiple Reaction Monitoring (MRM) in positive mode |

| Data from a study on the quantification of sibutramine and its metabolites, illustrating the parameters where a deuterated internal standard is critical. nih.gov |

Advanced Applications in Systems Biology and Metabolomics Research

Systems biology aims to understand the complex interactions within biological systems by integrating various data types, including genomics, proteomics, and metabolomics. nih.gov Metabolomics, the systematic study of small molecules or metabolites in a biological sample, provides a direct snapshot of the physiological state of a cell or organism. nih.gov

DesMethyl Sibutramine-d7 (hydrochloride) is a valuable tool in metabolomics studies investigating the effects of sibutramine. Since sibutramine has been shown to influence various metabolic parameters, including improvements in insulin (B600854) sensitivity and lipid profiles in some individuals, metabolomics offers a powerful approach to uncover the underlying biochemical changes. nih.gov

In such studies, researchers can use DesMethyl Sibutramine-d7 as an internal standard to ensure the accurate quantification of its unlabeled counterpart amidst a complex matrix of other metabolites. This allows for the reliable tracking of metabolic pathways affected by sibutramine administration. Future applications could involve using this stable isotope-labeled standard in large-scale metabolomic profiling to identify novel biomarkers of drug efficacy or to better understand the variability in patient responses to treatment. This approach can help build more comprehensive models of how drugs like sibutramine interact with the body's metabolic networks. nih.gov

Mechanistic Insights into Drug-Drug and Drug-Metabolite Interactions through Isotopic Tracing

Understanding the potential for drug-drug interactions is crucial for safe and effective pharmacotherapy. Many of these interactions occur at the level of drug metabolism, often involving the cytochrome P450 (CYP) family of enzymes. nih.gov Sibutramine is metabolized by CYP enzymes, and co-administration of other drugs that induce or inhibit these enzymes can alter its metabolic profile, affecting both efficacy and safety.

Isotopic tracing with compounds like DesMethyl Sibutramine-d7 (hydrochloride) offers a powerful method for gaining mechanistic insights into these interactions. By introducing the deuterated standard, researchers can precisely track the formation and elimination of the desmethyl metabolite without interference from the co-administered drug or its metabolites.

For example, a study could investigate how a potent CYP3A4 inhibitor affects the metabolism of sibutramine. By administering sibutramine and using DesMethyl Sibutramine-d7 as a tracer, researchers can use mass spectrometry to differentiate between the metabolite produced before and after the inhibitor was introduced. This allows for a precise quantification of the change in metabolic rate, providing direct evidence of the drug interaction mechanism. Physiologically based pharmacokinetic (PBPK) models can be enhanced with such data to better predict drug interactions in different clinical scenarios. nih.gov

Expansion of Stable Isotope-Labeled Standards for Emerging Research Needs

The continued advancement of analytical chemistry and biomedical research relies heavily on the availability of high-quality, well-characterized stable isotope-labeled standards. chemie-brunschwig.ch Companies specializing in the production of these compounds, such as Cambridge Isotope Laboratories, Inc. (CIL), play a vital role in supporting the scientific community by continuously expanding their product offerings to meet emerging research demands. chemie-brunschwig.chotsuka.co.jp

The need for DesMethyl Sibutramine-d7 (hydrochloride) arose from the specific requirements of researchers studying sibutramine's pharmacokinetics and metabolism. As research continues, there may be a need for an even wider array of labeled standards related to sibutramine. For instance, labeled versions of other secondary metabolites or even labeled forms of the parent drug with different isotopic patterns could be required for more complex, multi-pathway metabolic studies.

The development of these new standards is often driven by collaborations between researchers and commercial producers. chemie-brunschwig.ch As new analytical challenges arise, such as the need to investigate previously unknown metabolic pathways or to study drug transport mechanisms, the demand for novel and specific stable isotope-labeled compounds will continue to grow, ensuring that researchers have the critical tools needed for their work.

Q & A

Q. What in vitro-in vivo correlation (IVIVC) approaches are suitable for sustained-release formulations containing deuterated analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.